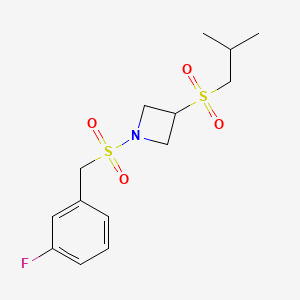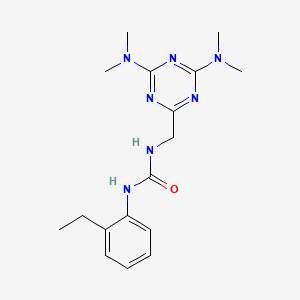
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea, also known as Biotin-TEG-DBCO, is a compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule that can bind to specific proteins and biomolecules, making it a useful tool for various applications in biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Adsorption Characteristics and Soil Mobility
Research on herbicides similar in structure to the queried compound, such as prometryne, has been conducted to understand their adsorption characteristics and mobility in soil. Davidson and McDougal (1973) explored the equilibrium adsorption characteristics of several herbicides on soil, highlighting the influence of adsorption kinetics on herbicide mobility through soil. This study provides insights into how similar compounds might behave in an environmental context, affecting their usage and mobility in agricultural applications (Davidson & McDougal, 1973).
Fluorescent Dyes and Stokes Shifts
Rihn et al. (2012) synthesized derivatives of isomeric triazines that exhibited large Stokes shifts, indicating their potential use in fluorescent dyes for various scientific applications. This research outlines synthetic routes to these compounds and their properties, which might be analogous to the fluorescence characteristics that could be expected from the compound (Rihn, Retailleau, De Nicola, Ulrich, & Ziessel, 2012).
Derivatives and Chemical Transformations
Dovlatyan et al. (2008) focused on the synthesis of derivatives from triazine compounds, demonstrating the chemical transformations and potential applications of these molecules in creating new materials or chemical agents. This study exemplifies the versatility of triazine-based compounds in synthesizing derivatives with varied functional applications (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of triazinyl urea derivatives on mild steel, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications. This research underscores the utility of triazine derivatives in protecting metals against corrosion, potentially extending to the queried compound (Mistry, Patel, Patel, & Jauhari, 2011).
Propiedades
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-6-12-9-7-8-10-13(12)19-17(25)18-11-14-20-15(23(2)3)22-16(21-14)24(4)5/h7-10H,6,11H2,1-5H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSPHKCIFRUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

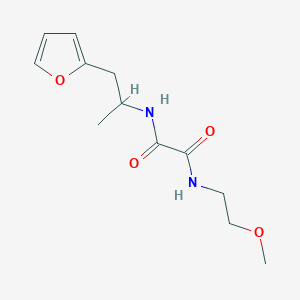
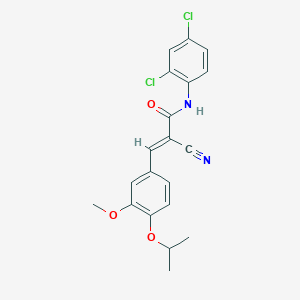

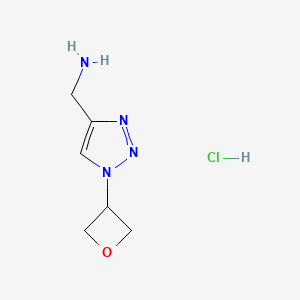
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762666.png)

![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)

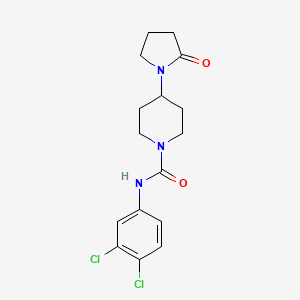
![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)
![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
